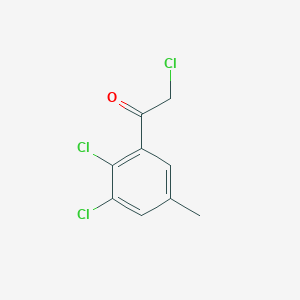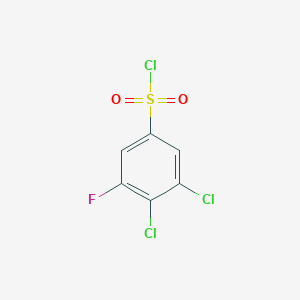![molecular formula C10H9IN2O B1411371 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-47-0](/img/structure/B1411371.png)
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
“3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine” is a complex organic compound. It contains an iodine atom and an oxetane ring, which is a four-membered heterocyclic compound containing three carbon atoms and one oxygen atom . The compound also contains a pyrrolo[3,2-c]pyridine moiety, which is a polycyclic aromatic compound with nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of oxetane derivatives often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . A related method uses the sodium anion of an NTs-sulfoximine . Another approach involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The compound contains an iodine atom, an oxetane ring, and a pyrrolo[3,2-c]pyridine moiety . The exact structure would need to be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be quite diverse due to the presence of multiple reactive sites. For instance, the iodine atom could undergo substitution reactions, while the oxetane ring could undergo ring-opening reactions . The pyrrolo[3,2-c]pyridine moiety could also participate in various reactions due to the presence of nitrogen atoms .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine and its derivatives have been a subject of interest due to their potential in various chemical synthesis processes and their unique structural properties. For instance, the iodine-promoted oxidative cross-coupling/cyclization of certain pyridine derivatives has been explored, indicating the role of such compounds in facilitating bond cleavage and synthesis of complex organic structures (Wu et al., 2017). The structural analysis of 3-iodopropiolamides has revealed short intermolecular iodine–oxygen contacts, leading to one-dimensional polymeric chains in the solid state, indicating the importance of such compounds in understanding and designing molecular structures (Kratzer et al., 2015).
2. Pharmacological Studies
Although specific details related to pharmacological applications are to be excluded, it is worth mentioning that derivatives of this compound have been studied for their biological activities. The synthesis of various iodinated derivatives has allowed for the exploration of these compounds in different pharmacological contexts, further underlining the versatility and potential of these chemical structures in scientific research (Tber et al., 2015).
3. Material Science and Molecular Properties
The study of molecular properties and the synthesis of complex molecules are crucial aspects of material science and chemistry. Compounds like this compound serve as precursors or intermediates in synthesizing structurally complex molecules, which can have various applications ranging from material science to nano-technology. Investigations into the molecular properties of such compounds provide insights that are fundamental to advancing these fields (Bouklah et al., 2012).
Propriétés
IUPAC Name |
3-iodo-1-(oxetan-3-yl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c11-9-4-13(7-5-14-6-7)10-1-2-12-3-8(9)10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFBTGTWKGCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C3=C2C=CN=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














